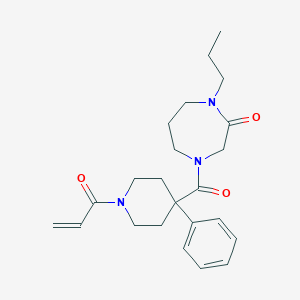
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one, also known as PPDC, is a synthetic compound that has been studied extensively for its potential applications in scientific research. PPDC belongs to the class of diazepanone compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effect of GABA on the central nervous system. This results in an anxiolytic effect, reducing anxiety and stress. This compound has also been found to increase the release of dopamine in the brain, which can enhance mood and motivation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce anxiety and stress in animal models, and has been found to have an anxiolytic effect in humans. This compound has also been found to enhance mood and motivation, and has been studied for its potential applications in the treatment of depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has several advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. This compound has a high affinity for the GABA-A receptor, making it a useful tool for investigating the role of the receptor in various neurological disorders. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and its long-term effects have not been fully studied. This compound also has a complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for 4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one research. This compound has potential applications in the treatment of anxiety, depression, and addiction, and further studies are needed to investigate its efficacy in these areas. This compound may also have applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Future research may also focus on the development of new this compound analogs with improved efficacy and reduced side effects.
Conclusion:
This compound is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have an affinity for the GABA-A receptor and dopamine, and has been used in studies to investigate the role of these neurotransmitters in various neurological disorders. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one can be synthesized through a multi-step process involving the condensation of piperidine-4-carboxylic acid, propargyl bromide, and benzaldehyde. The resulting product is then reacted with propylamine and a diazepanone precursor to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and stress. This compound has also been found to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation. This compound has been used in studies to investigate the role of the GABA-A receptor and dopamine in various neurological disorders, including anxiety, depression, and addiction.
Propriétés
IUPAC Name |
4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-1-propyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-3-13-24-14-8-15-26(18-21(24)28)22(29)23(19-9-6-5-7-10-19)11-16-25(17-12-23)20(27)4-2/h4-7,9-10H,2-3,8,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFWXSMQUUCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1=O)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


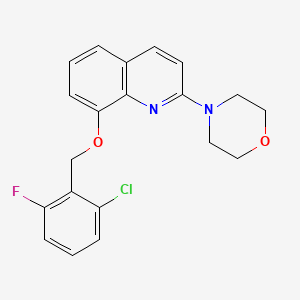
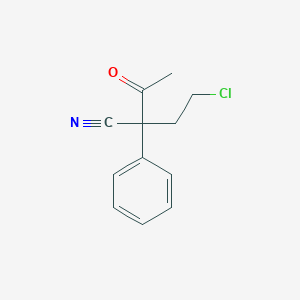
![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)
![6-[5-(3,4-Dihydro-2H-chromene-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2727772.png)
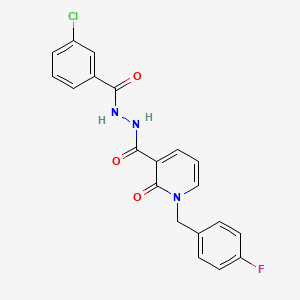
![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)
![4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2727779.png)
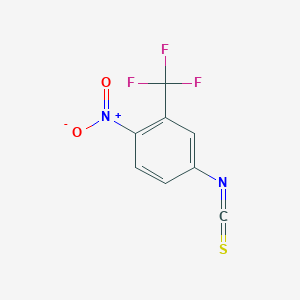
![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)
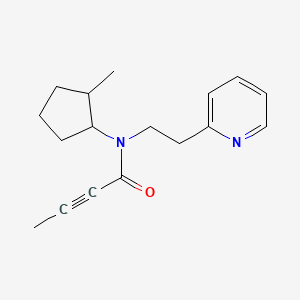
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)